molecular formula C10H20N2 B1373198 4-(Pyrrolidin-1-yl)azepane CAS No. 933733-50-7

4-(Pyrrolidin-1-yl)azepane

Cat. No. B1373198
M. Wt: 168.28 g/mol
InChI Key: NBJVJNQGFQFOTB-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-1-yl)azepane” is a large heterocyclic compound that contains a six-membered azepane ring fused to a five-membered pyrrolidine ring. It has a molecular weight of 168.28 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, Wan et al. designed and synthesized a new series of pyrrolidine derivatives based on compound 87 .


Molecular Structure Analysis

The molecule’s structure is characterized by a five-membered pyrrolidine ring and a six-membered azepane ring. The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used in various chemical reactions . The influence of steric factors on biological activity has been investigated, and the structure–activity relationship (SAR) of the studied compounds has been described .


Physical And Chemical Properties Analysis

“4-(Pyrrolidin-1-yl)azepane” is a liquid at room temperature .

Scientific Research Applications

  • Synthesis of Enantio-enriched Azepanes : Research demonstrates the synthesis of 4-substituted α-trifluoromethyl azepanes from l-proline, which is significant in the field of organic chemistry for developing new compounds with high enantiomeric excess. This process involves the ring expansion of trifluoromethyl pyrrolidines, showcasing the versatility of pyrrolidin-1-ylazepane in chemical synthesis (Masson et al., 2018).

  • Protein Kinase Inhibition : Novel azepane derivatives have been prepared and evaluated for their inhibition of protein kinases, particularly PKB-alpha. This study highlights the potential of azepane-based compounds in medicinal chemistry and drug discovery (Breitenlechner et al., 2004).

  • Nitrogen-Containing Heterocyclic Systems : Research into the alkylation of N,N-Dibenzylaminoacetonitrile illustrates the formation of nitrogen-containing compounds, including pyrrolo[1,2a]azepine. This study emphasizes the role of pyrrolidine and azepane rings in synthesizing complex nitrogen-containing structures (Renault et al., 2023).

  • Synthesis of Functionalized Azepanes : The synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine is another notable application. This process leads to the creation of azaheterocycles with diverse functionalized side chains, showcasing the potential of pyrrolidin-1-ylazepane in developing new molecular structures (Dolfen et al., 2014).

  • Hydrogen-Bond Basicity Studies : The hydrogen-bond basicity of secondary amines, including pyrrolidine and azepane, has been studied, providing insights into the chemical properties of these compounds. This research is fundamental in understanding the interactions of these amines in various chemical environments (Graton et al., 2001).

  • Anticancer Drug Intermediates : The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde as an intermediate for small molecule anticancer drugs highlights the role of pyrrolidin-1-ylazepane in pharmaceutical research. This compound has been used in the development of various anticancer drugs, underlining its significance in medicinal chemistry (Zhang et al., 2018).

  • Palladium-Catalyzed Arylation : The palladium-catalyzed C–H arylation of thioamides, including azepanes, is a notable application in asymmetric synthesis. This method is essential in drug discovery for functionalizing the α-methylene C–H bonds of these systems enantioselectively (Jain et al., 2016).

Safety And Hazards

The compound is classified as dangerous with hazard statements H315, H318, and H335, indicating that it is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also considered very toxic to aquatic life .

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that “4-(Pyrrolidin-1-yl)azepane” and its derivatives could have potential applications in drug discovery and development.

properties

IUPAC Name

4-pyrrolidin-1-ylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-9-12(8-1)10-4-3-6-11-7-5-10/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJVJNQGFQFOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-1-yl)azepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LI James, VK Korboukh, L Krichevsky… - Journal of medicinal …, 2013 - ACS Publications
Lysine methylation is a key epigenetic mark, the dysregulation of which is linked to many diseases. Small-molecule antagonism of methyl-lysine (Kme) binding proteins that recognize …
Number of citations: 76 pubs.acs.org

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